molecular formula C12H23NO2 B3078989 Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate CAS No. 105836-42-8

Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate

Cat. No.: B3078989
CAS No.: 105836-42-8
M. Wt: 213.32 g/mol
InChI Key: AHWZPSGTCFEGAT-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate is an organic compound with the molecular formula C12H23NO2. It is an ester derived from 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate can be synthesized through the esterification of 3-(2,6-dimethylpiperidin-1-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize yield and efficiency. The use of a strong acid catalyst and controlled temperature conditions are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 3-(2,6-dimethylpiperidin-1-yl)propanoic acid and ethanol.

    Reduction: 3-(2,6-dimethylpiperidin-1-yl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving the modulation of biological pathways and as a potential lead compound for drug development.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(2,6-dimethylpiperidin-1-yl)propanoic acid, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate can be compared with other similar esters, such as:

    Ethyl 3-(piperidin-1-yl)propanoate: Lacks the dimethyl substitution on the piperidine ring, resulting in different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-4-15-12(14)8-9-13-10(2)6-5-7-11(13)3/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWZPSGTCFEGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(CCCC1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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